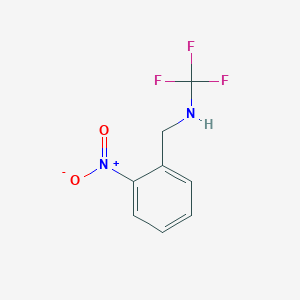
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine is a compound characterized by the presence of trifluoromethyl and nitrobenzyl groups attached to a methanamine backbone. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, known for its electron-withdrawing properties, and a nitrobenzyl group, which is often involved in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine typically involves the reaction of 2-nitrobenzyl chloride with 1,1,1-trifluoromethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1,1,1-trifluoro-N-(2-aminobenzyl)methanamine.
Substitution: Formation of various substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials with specific electronic or physical properties.
Mecanismo De Acción
The mechanism by which 1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group can influence the electronic properties of the molecule, making it a strong electron-withdrawing group. This can affect the reactivity of the nitrobenzyl group, facilitating various chemical transformations. The molecular targets and pathways involved are often specific to the application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine
- 1,1,1-trifluoro-N-(trifluoromethyl)methanamine
- 1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine
Uniqueness
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine is unique due to the specific positioning of the nitro group on the benzyl ring, which can significantly influence its reactivity and interaction with other molecules. The presence of the trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C8H7F3N2O2 |
|---|---|
Peso molecular |
220.15 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-[(2-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)12-5-6-3-1-2-4-7(6)13(14)15/h1-4,12H,5H2 |
Clave InChI |
JKBNIDJOTPHYDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



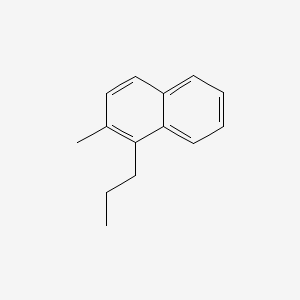
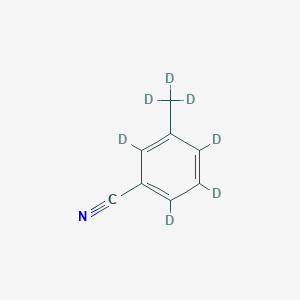
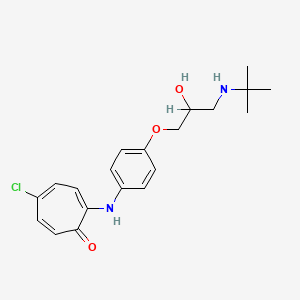
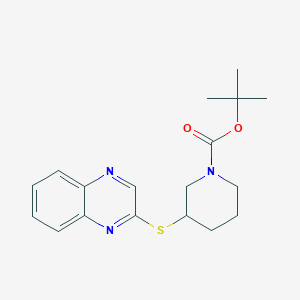
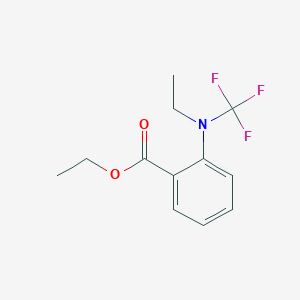

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)

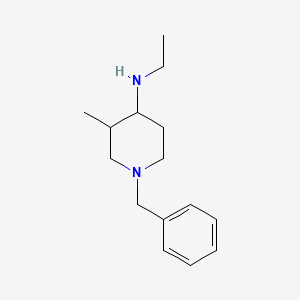
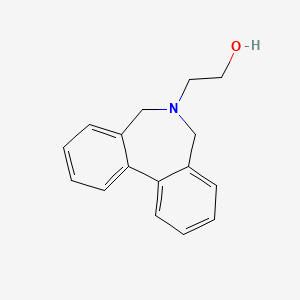
![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
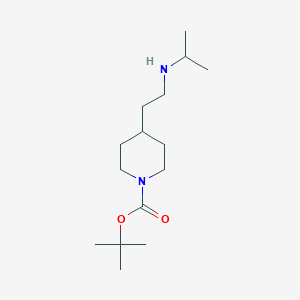
![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)
